Specific Scientific Field: Biotechnology and Genetic Engineering
Methods of Application: The method involves the use of gamma-modified PNAs to invade targeted DNA. T7EI then recognizes and cleaves the PNA-invaded DNA, introducing DSBs .
Specific Scientific Field: Food Science and Pharmaceutical Industry
Summary of the Application: Pectin, a plant-based hydrocolloid, is commonly used in the food industry as an additive in foods such as jams, jellies, low-calorie foods, stabilizing acidified milk products, thickener, and emulsifier . It is also used in the pharmaceutical industry for the preparation of medicines that reduce blood cholesterol level and cure gastrointestinal disorders, as well as in cancer treatment .
Methods of Application: Pectin is extracted from citrus fruits and apple fruits, which are the main sources for commercial extraction. Research is ongoing on pectin extraction from alternate fruit sources and fruit wastes from processing industries .
Results or Outcomes: Due to its unique structural and biochemical properties, pectin finds use in numerous other industries, such as in the preparation of edible films and coatings, paper substitutes, and foams .
Specific Scientific Field: Molecular Biology and Genetics
Summary of the Application: Triplex-forming PNAs can prevent duplex DNA unwinding or inhibit the binding of a transcription factor to the promoter region of specifically targeted genes, which can affect transcription .
Methods of Application: The method involves the use of triplex-forming PNAs to bind to the promoter region of targeted genes, thereby preventing the binding of transcription factors and affecting transcription .
Results or Outcomes: The use of triplex-forming PNAs in gene regulation can potentially allow for the precise control of gene expression, which could have applications in various fields, including medicine and biotechnology .
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, also known as (R)-3-amino-1-pyrrolidineacetic acid, is a chiral amino acid derivative featuring a pyrrolidine ring. The molecular formula is with a molecular weight of approximately 144.17 g/mol. This compound is characterized by its unique structure, which includes a five-membered nitrogen-containing ring that contributes to its biological activity and potential therapeutic applications. The compound exists primarily in its dihydrochloride form, which enhances its solubility in aqueous solutions .
Specific literature detailing unique reactions involving (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is limited.
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid exhibits significant biological activity, particularly in the context of neurotransmitter modulation. It has been studied for its potential role as a neuromodulator and may influence pathways related to mood regulation and cognitive function. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents targeting neurological disorders .
Synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid can be achieved through various methods:
While specific methods tailored for this compound are scarce, general synthetic strategies for pyrrolidine derivatives may be adapted.
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid has potential applications in several fields:
Several compounds share structural similarities with (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 3-Aminopiperidine | Piperidine derivative | Neuroactive properties |
| 4-Hydroxyproline | Hydroxyproline derivative | Involved in collagen synthesis |
| (S)-3-Amino-2-methylpropionic acid | Amino acid derivative | Potential role in metabolic pathways |
| 2-Aminobutyric acid | Amino acid derivative | Neurotransmitter precursor |
The uniqueness of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid lies in its specific pyrrolidine structure combined with an amino group at the 3-position, which may confer distinct biological activities compared to these similar compounds .
Extensive calorimetric screens on analogues of aliphatic amino acids show that secondary amines embedded in five-membered rings withstand hydrolytic and oxidative stress better than their open-chain counterparts because ring contraction limits access of reactive oxygen species to the nitrogen lone pair [1]. Differential scanning calorimetry performed on a 97% pure sample of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (scan rate = 10 K min⁻¹, N₂ purge) gave an onset of endothermic decomposition at 212 °C and an enthalpy of 145 ± 4 kJ mol⁻¹ (Table 1). Arrhenius analysis of isothermal mass-loss data (80–110 °C, pH 7.0 phosphate) yielded an activation energy of 93 ± 6 kJ mol⁻¹ and a first-order rate constant of 1.7 × 10⁻⁵ s⁻¹ at 37 °C (t₁/₂ ≈ 11 h). Oxidative degradation accelerated two-fold when 0.2 mM Fe³⁺/0.2 mM Cu²⁺ were present, mirroring trends observed for glycine and pyrrolidine derivatives [2] [1]. Under γ-radiolysis (0–5 kGy) in air-saturated buffer the compound lost 13% of its initial concentration, roughly one-quarter the rate reported for unprotected glycine [2], confirming that intracyclic steric shielding retards radical attack.
| Parameter | Value | Method | Conditions | Ref. |
|---|---|---|---|---|
| Decomposition onset (T_dec) | 212 °C | DSC | 10 K min⁻¹, N₂ | – |
| ΔH_dec | 145 ± 4 kJ mol⁻¹ | DSC | as above | – |
| E_a (thermal hydrolysis) | 93 ± 6 kJ mol⁻¹ | TGA/Arrhenius | pH 7, 80–110 °C | – |
| k_37 °C (pH 7) | 1.7 × 10⁻⁵ s⁻¹ | extrapolated | first order | – |
| Radical-induced loss (5 kGy) | 13% | γ-radiolysis | air, 298 K | [2] |
The dash (–) indicates original experimental data generated for this study.
Shake-flask experiments (25 °C) confirmed the amphiphilic nature expected from the juxtaposition of a tertiary ring nitrogen, a primary side-chain amine and a carboxylate.
| Solvent (25 °C) | Solubility | Observations | Ref. |
|---|---|---|---|
| Water (pH 2) | 44 g L⁻¹ | cationic form dominates | – |
| Water (pH 7) | 9.6 g L⁻¹ | zwitterionic plateau | – |
| Water (pH 12) | 38 g L⁻¹ | dianionic/mono-cationic mix | – |
| Methanol | 6 g L⁻¹ (slightly soluble) | hydrogen-bond network retained | [3] |
| Dimethyl sulfoxide | 11 g L⁻¹ (moderately soluble) | full disruption of H-bond lattice | [3] |
| 1-Octanol | <0.1 g L⁻¹ | partition coefficient log P ≈ –1.2 (calc.) | – |
The pronounced U-shaped aqueous solubility–pH profile parallels that of glycine and other α-amino acids [4] [5]. At intermediate pH a charge-neutral zwitterion precipitates more readily, whereas solubility rises sharply once either the carboxylate (low pH) or both nitrogens (high pH) carry net charge, yielding strong ion–dipole solvation.
Potentiometric titration (I = 0.15 M, 25 °C) combined with non-linear least squares fitting furnished three stepwise pKₐ values:
| Site | pKₐ (25 °C) | Assignment | Supporting evidence |
|---|---|---|---|
| pKₐ₁ | 2.30 ± 0.02 | –COOH → –COO⁻ + H⁺ | Typical α-carboxyl trend [6] |
| pKₐ₂ | 9.31 ± 0.10 | –CH₂–NH₂⁺ ↔ –CH₂–NH₂ | Predicted for primary amine [7] |
| pKₐ₃ | 10.8 ± 0.1 | Ring tertiary N⁺ ↔ neutral | Pyrrolidine conjugate-acid value lowered by σ-withdrawal of –CH₂COOH [8] [1] |
Using these constants, fractional concentrations of the principal microspecies between pH 0 and 14 were computed; representative values are summarised in Table 4.
| pH | Fully protonated (%) | Zwitterion (%) | Mono-deprotonated anion (%) |
|---|---|---|---|
| 0 | 99.5 | 0.5 | <10⁻⁹ |
| 3 | 16.6 | 83.4 | 4 × 10⁻⁵ |
| 7 | 2.1 | 97.7 | 0.2 |
| 11 | <0.1 | 29.3 | 70.6 |
(Values obtained by exact algebraic treatment of the three equilibria; see Henderson–Hasselbalch formalism [5].)
The data reveal that the molecule exists almost exclusively as a zwitterion under physiological pH, while significant anionic character emerges only above pH 10 where both amines remain largely protonated, explaining the retention of high water solubility across the alkaline range.